molecular formula C23H31ClN4O2 B5026614 1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride

1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride

Cat. No. B5026614
M. Wt: 431.0 g/mol
InChI Key: OWDBGULUQFQNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including an imino group, a benzimidazole ring, a piperidinyl group, and a phenoxy group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Future Directions

The future directions for research on this compound could include further elucidation of its physical and chemical properties, investigation of its potential uses, and development of methods for its synthesis .

properties

IUPAC Name

1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2.ClH/c24-23-26(16-15-25-13-7-2-8-14-25)21-11-5-6-12-22(21)27(23)17-19(28)18-29-20-9-3-1-4-10-20;/h1,3-6,9-12,19,24,28H,2,7-8,13-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDBGULUQFQNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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